molecular formula C40H61N16O24P5 B1197527 Dnpppapapa CAS No. 96902-45-3

Dnpppapapa

Cat. No.: B1197527
CAS No.: 96902-45-3
M. Wt: 1304.9 g/mol
InChI Key: DUHGULOUBZGUTH-HFSNTALBSA-N
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Description

For the purpose of this analysis, we will proceed with the assumption that "Dnpppapapa" shares functional or structural similarities with compounds discussed in the evidence, such as diphenylphosphoryl azide (DPPA) , which is a well-characterized reagent in organic synthesis.

Properties

CAS No.

96902-45-3

Molecular Formula

C40H61N16O24P5

Molecular Weight

1304.9 g/mol

IUPAC Name

[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-decylphosphonamidic acid

InChI

InChI=1S/C40H61N16O24P5/c1-2-3-4-5-6-7-8-9-10-53-81(61,62)79-85(69,70)80-84(67,68)73-13-22-28(59)31(40(76-22)56-19-52-25-34(43)46-16-49-37(25)56)78-83(65,66)72-12-21-27(58)30(39(75-21)55-18-51-24-33(42)45-15-48-36(24)55)77-82(63,64)71-11-20-26(57)29(60)38(74-20)54-17-50-23-32(41)44-14-47-35(23)54/h14-22,26-31,38-40,57-60H,2-13H2,1H3,(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H2,41,44,47)(H2,42,45,48)(H2,43,46,49)(H2,53,61,62)/t20-,21-,22-,26-,27-,28-,29-,30-,31?,38-,39-,40-/m1/s1

InChI Key

DUHGULOUBZGUTH-HFSNTALBSA-N

SMILES

CCCCCCCCCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)O)O

Isomeric SMILES

CCCCCCCCCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C(N=CN=C98)N)O)O)O)O

Canonical SMILES

CCCCCCCCCCNP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C(N=CN=C98)N)O)O)O)O

Synonyms

DNPPPAPAPA
n-decyl-NHpppA2'p5'A2'p5'A
P(1)-adenylyl-5'-2'-adenylyl-5'-2'-adenosyl-P(3)-n-decylaminotriphosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Given the lack of direct data on "Dnpppapapa," the comparison will focus on structurally or functionally analogous compounds from the evidence, emphasizing methodological frameworks for evaluating chemical properties, synthesis, and applications.

Diphenylphosphoryl Azide (DPPA)

  • Structure and Synthesis : DPPA (C₁₂H₁₀N₃OP) is a phosphoryl azide reagent used in Staudinger reactions and peptide couplings. Its synthesis involves the reaction of diphenylphosphine chloride with sodium azide .
  • Applications: Facilitates the Curtius rearrangement for isocyanate synthesis. Used in Mitsunobu reactions for ether formation. Critical in synthesizing heterocyclic compounds, such as tetrazoles .

Nucleoside Triphosphates (dNTPs)

  • Role in Biochemical Systems : dNTPs (e.g., dATP, dCTP) are essential for DNA replication and amplification techniques like LAMP (Loop-Mediated Isothermal Amplification). Optimal dNTP concentrations (e.g., 1.4 mM in LAMP) ensure efficient polymerase activity .
  • Contrast with Phosphoryl Azides : Unlike DPPA, dNTPs are biologically derived and function in enzymatic processes rather than synthetic organic reactions.

CMeBa and CnpaBa

  • Limited Data: These compounds, mentioned in , are described as agents for detecting each other. However, repetitive text and lack of structural details preclude meaningful comparison .

Methodological Considerations for Comparative Studies

The evidence highlights rigorous frameworks for chemical analysis, which could be applied to "this compound" if data were available:

  • HPLC and NMR Characterization : As emphasized in , high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying purity and structural integrity .
  • Synthetic Reproducibility : Detailed reaction protocols (e.g., molar ratios, yield calculations) are essential for replicating synthesis, as demonstrated in DPPA studies .
  • Risk Assessment : Identification of hazards, such as azide instability in DPPA, must be documented to ensure safe handling .

Challenges and Limitations

  • Absence of Primary Data: No evidence directly addresses "this compound," limiting authoritative comparisons.
  • Dependence on Analogous Compounds : Extrapolations from DPPA or dNTPs are speculative without structural confirmation.
  • Ethical and Regulatory Gaps: As noted in , regulatory submissions for novel compounds require exhaustive data on safety, efficacy, and environmental impact, which are unavailable here .

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